Imb-10

描述

属性

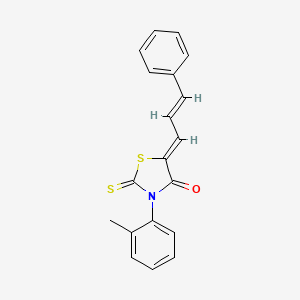

IUPAC Name |

(5Z)-3-(2-methylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NOS2/c1-14-8-5-6-12-16(14)20-18(21)17(23-19(20)22)13-7-11-15-9-3-2-4-10-15/h2-13H,1H3/b11-7+,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZLENPCNZVWQZ-DNZSEPECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184777 | |

| Record name | IMB-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307525-40-2 | |

| Record name | IMB-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307525402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMB-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 307525-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMB-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DDO6X234Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IMB-10 and Related Benzothiazole Compounds

Disclaimer: Initial research into the mechanism of action of "IMB-10" has revealed two distinct classes of compounds that may be relevant to your query. The term "this compound" refers to a specific αMβ2 integrin modulator involved in leukocyte migration. However, due to the similarity in nomenclature, it is highly probable that your interest may also lie with the benzothiazole compounds IMB-D10 and IMB-F4 , which are novel antifungal agents that act by inhibiting chitin synthesis. To provide a comprehensive resource, this guide will detail the mechanism of action for both this compound and the related antifungal compounds IMB-D10 and IMB-F4.

Part 1: this compound - An αMβ2 Integrin Modulator

Core Mechanism of Action

This compound is a small molecule that acts as a ligand for the leukocyte-specific integrin, αMβ2 (also known as Mac-1 or CD11b/CD18). Its primary mechanism of action is the inhibition of leukocyte migration and recruitment to sites of inflammation. Uniquely, this compound does not block the binding of αMβ2 to its ligands but instead stabilizes the activated conformation of the integrin . This stabilization of the adhesive state paradoxically leads to an inhibition of cell migration.[1]

A computational model suggests that this compound binds to a distinct cavity present only in the activated form of the integrin's I domain. By locking the integrin in a high-affinity state, this compound disrupts the dynamic process of adhesion and de-adhesion required for cell movement.[1]

Signaling Pathway

The binding of this compound to the activated αMβ2 integrin interferes with the normal signaling cascade that governs leukocyte migration. This process, known as transendothelial migration, is a multi-step process involving rolling, adhesion, and diapedesis of leukocytes across the vascular endothelium. This compound's stabilization of the high-affinity state of αMβ2 disrupts the necessary dynamic changes in adhesion strength, thereby inhibiting the migratory process.

Experimental Protocols

1.3.1 In Vitro Leukocyte Migration Assay (Transwell Assay)

This assay is used to quantify the effect of this compound on the migration of leukocytes across a porous membrane towards a chemoattractant.

-

Cell Culture: Human leukocytes (e.g., neutrophils or monocytes) are isolated from whole blood.

-

Assay Setup:

-

A Transwell insert with a porous polycarbonate membrane (typically 3-8 µm pore size) is placed in a well of a 24-well plate.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., fMLP or IL-8).

-

Leukocytes are pre-incubated with varying concentrations of this compound or a vehicle control.

-

The treated leukocytes are then added to the upper chamber of the Transwell insert.

-

-

Incubation: The plate is incubated at 37°C in a humidified incubator for a period that allows for significant migration (e.g., 1-3 hours).

-

Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or by using a fluorescent dye that stains the migrated cells, followed by measurement with a fluorescence plate reader.

-

Data Analysis: The percentage of migration inhibition is calculated by comparing the number of migrated cells in the this compound treated groups to the vehicle control. An IC50 value can then be determined.

1.3.2 In Vivo Neutrophil Emigration Assay

This assay assesses the effect of this compound on the recruitment of neutrophils to a site of inflammation in a living organism, typically a mouse model.

-

Animal Model: An inflammatory response is induced in mice. A common model is the induction of peritonitis by intraperitoneal injection of a sterile inflammatory agent like thioglycollate or lipopolysaccharide (LPS).

-

Treatment: Mice are treated with this compound or a vehicle control, usually via intravenous or intraperitoneal injection, either before or after the inflammatory stimulus.

-

Sample Collection: At a specific time point after the induction of inflammation (e.g., 4-6 hours), the peritoneal cavity is lavaged with a buffered saline solution to collect the recruited leukocytes.

-

Cell Counting and Differentiation: The total number of leukocytes in the peritoneal lavage fluid is determined. Differential cell counts are performed to specifically quantify the number of neutrophils, often using flow cytometry with neutrophil-specific markers (e.g., Ly-6G) or by staining cytospin preparations.

-

Data Analysis: The number of neutrophils recruited to the peritoneum in the this compound treated group is compared to the vehicle-treated group to determine the extent of inhibition.

Part 2: IMB-D10 and IMB-F4 - Antifungal Chitin Synthase Inhibitors

Core Mechanism of Action

IMB-D10 and IMB-F4 are benzothiazole-derived compounds that exhibit antifungal activity by inhibiting chitin synthesis , a crucial process for maintaining the integrity of the fungal cell wall. Chitin is a polysaccharide that is not present in humans, making it an attractive target for antifungal drug development. These compounds directly inhibit the activity of chitin synthase enzymes (Chs), leading to a reduction in the overall chitin content of the fungal cell wall. This weakens the cell wall, causing defects in cell division and ultimately leading to fungal cell death.[2]

Signaling Pathway and Cellular Effects

The primary targets of IMB-D10 and IMB-F4 are the chitin synthase enzymes. In fungi like Saccharomyces cerevisiae, there are multiple chitin synthases (Chs1, Chs2, and Chs3) with distinct roles in cell wall synthesis. Inhibition of these enzymes leads to a cascade of cellular events.

Quantitative Data

The inhibitory activity of IMB-D10 and IMB-F4 against different chitin synthase enzymes from S. cerevisiae has been quantified.[2]

| Compound | Target Enzyme | IC50 (µg/mL) |

| IMB-D10 | Chs1 | 17.46 ± 3.39 |

| Chs2 | 3.51 ± 1.35 | |

| Chs3 | 13.08 ± 2.08 | |

| IMB-F4 | Chs1 | No significant inhibition |

| Chs2 | 8.546 ± 1.42 | |

| Chs3 | 2.963 ± 1.42 |

Data from Li et al., 2019.[2]

Experimental Protocols

2.4.1 In Vitro Chitin Synthase Activity Assay

This assay measures the direct inhibitory effect of IMB-D10 and IMB-F4 on the activity of chitin synthase enzymes.[2]

-

Enzyme Preparation:

-

S. cerevisiae cells are cultured and harvested.

-

Cell extracts containing the chitin synthase enzymes (Chs1, Chs2, and Chs3) are prepared by mechanical disruption (e.g., bead beating) followed by centrifugation to isolate the membrane fraction where these enzymes are located.

-

-

Assay Procedure:

-

A 96-well plate is coated with wheat germ agglutinin (WGA), which binds to chitin.

-

The prepared enzyme extracts are added to the wells along with the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and varying concentrations of IMB-D10 or IMB-F4.

-

The reaction is incubated at 30°C to allow for chitin synthesis.

-

The amount of newly synthesized chitin, which binds to the WGA-coated plate, is quantified. This can be done using a secondary WGA molecule conjugated to an enzyme (like horseradish peroxidase) that produces a colorimetric or chemiluminescent signal.

-

-

Data Analysis: The signal intensity is proportional to the chitin synthase activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

2.4.2 Determination of Chitin Content in Yeast Cells

This method quantifies the total chitin content in yeast cells after treatment with the compounds.[2][3]

-

Cell Culture and Treatment:

-

Yeast cells (S. cerevisiae or Candida albicans) are grown in a suitable liquid medium.

-

The cells are treated with different concentrations of IMB-D10, IMB-F4, or a vehicle control (DMSO) for a specified period (e.g., 16 hours).

-

-

Chitin Staining and Visualization (Qualitative):

-

A portion of the treated cells can be stained with Calcofluor White, a fluorescent dye that binds to chitin.

-

The cells are then visualized using fluorescence microscopy to observe any changes in chitin distribution and cell morphology.

-

-

Chitin Quantification (Quantitative - Morgan-Elson Method): [3]

-

The treated yeast cells are harvested and washed.

-

The cell pellets are subjected to alkaline hydrolysis (e.g., with KOH) to break down the cells and isolate the alkali-insoluble chitin.

-

The isolated chitin is then enzymatically hydrolyzed using chitinase to break it down into its monomer, N-acetylglucosamine (GlcNAc).

-

The amount of GlcNAc is then quantified using a colorimetric assay (the Morgan-Elson method).

-

-

Data Analysis: The chitin content in the treated cells is compared to that of the control cells to determine the percentage reduction in chitin levels.

This guide provides a detailed overview of the mechanisms of action for both the αMβ2 integrin modulator this compound and the antifungal chitin synthase inhibitors IMB-D10 and IMB-F4. The provided experimental protocols and quantitative data offer a foundation for further research and drug development in their respective fields.

References

- 1. Stabilization of the activated alphaMbeta2 integrin by a small molecule inhibits leukocyte migration and recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

IMB-D10: A Novel Benzothiazole Derivative as a Fungal Chitin Synthase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel antifungal agents with unique mechanisms of action. The fungal cell wall, a structure absent in human cells, presents an attractive target for selective antifungal therapies. Chitin, a crucial polysaccharide component of the fungal cell wall, is synthesized by a family of enzymes known as chitin synthases (Chs). Inhibition of these enzymes disrupts cell wall integrity, leading to fungal cell death. This technical guide provides a comprehensive overview of IMB-D10, a recently identified benzothiazole compound that acts as a potent inhibitor of fungal chitin synthesis.[1][2]

Core Mechanism of Action

IMB-D10 exerts its antifungal activity by directly targeting and inhibiting the enzymatic activity of chitin synthases.[3] This inhibition leads to a reduction in the overall chitin content within the fungal cell wall, compromising its structural integrity.[2] Furthermore, studies have shown that IMB-D10 can also reduce the protein levels of the three major chitin synthases (Chs1, Chs2, and Chs3) in yeast, suggesting a multi-faceted mechanism of action that impacts both enzyme function and expression.[3][4] The disruption of chitin synthesis ultimately leads to defects in cell division and inhibits fungal growth.[1]

Caption: Proposed mechanism of action of IMB-D10.

Quantitative Data Summary

The inhibitory effects of IMB-D10 have been quantified against various fungal chitin synthases and its impact on fungal growth has been determined. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of IMB-D10 against Yeast Chitin Synthases [3]

| Chitin Synthase Isoform | IC50 (µg/mL) |

| Chs1 | 17.46 ± 3.39 |

| Chs2 | 3.51 ± 1.35 |

| Chs3 | 13.08 ± 2.08 |

Table 2: Antifungal Activity of IMB-D10

| Fungal Species | MIC (µg/mL) |

| Saccharomyces cerevisiae | Data not available in snippets |

| Candida albicans | IMB-D10 showed higher inhibitory activity than IMB-F4[3] |

Table 3: Effect of IMB-D10 on Chitin Synthase Protein Levels [4]

| Chitin Synthase | Fold Change vs. Control (DMSO) | p-value |

| Chs1 | Reduced | < 0.01 |

| Chs2 | Reduced | < 0.01 |

| Chs3 | Reduced | < 0.01 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize IMB-D10.

Chitin Synthase Activity Assay

This protocol is adapted from the methods described by Li et al. (2019).[3]

-

Preparation of Membrane Proteins:

-

Grow wild-type yeast cells in YPD medium to an OD600 of 1-2.

-

Harvest the cells by centrifugation and wash with a suitable buffer.

-

Lyse the cells using mechanical disruption (e.g., glass beads) in a lysis buffer containing protease inhibitors.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Pellet the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer.

-

-

Chitin Synthase Assay:

-

Coat a 96-well plate with 50 µg/mL wheat germ agglutinin (WGA).

-

To each well, add the prepared membrane proteins, varying concentrations of IMB-D10 (or DMSO as a control), and the substrate uridine 5′-diphosphate-N-acetylglucosamine (UDP-GlcNAc).

-

A reaction without UDP-GlcNAc should be included to measure background absorbance.

-

Incubate the plate at an optimal temperature for a defined period to allow for chitin synthesis.

-

Wash the wells to remove unbound components.

-

Add a WGA-conjugated detection molecule (e.g., HRP-conjugated WGA) and a suitable substrate to quantify the amount of synthesized chitin.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Experimental workflow for chitin synthase activity assay.

Quantification of Chitin Content in Yeast Cells

This protocol is based on the methods described by Li et al. (2019).[2]

-

Cell Treatment and Staining:

-

Treat wild-type yeast cells with IMB-D10, a positive control (e.g., nikkomycin Z), or a vehicle control (DMSO) for a specified duration (e.g., 5 hours).

-

Stain the cells with Calcofluor White M2R (CFW), a fluorescent dye that binds to chitin.

-

Visualize the stained cells using fluorescence microscopy.

-

-

Chitin Content Measurement (Morgan-Elson Method):

-

Treat wild-type yeast cells with IMB-D10 or DMSO for an extended period (e.g., 16 hours). Use a chs3Δ mutant as a negative control.

-

Harvest and wash the cells.

-

Hydrolyze the cell wall to release N-acetylglucosamine from chitin.

-

Quantify the amount of D-glucosamine using the Morgan-Elson method, which involves a colorimetric reaction.

-

Calculate the relative chitin content in treated cells compared to the DMSO control.

-

Caption: Workflow for quantifying chitin content in yeast cells.

Analysis of Chitin Synthase Protein Levels

This protocol is based on the methods described by Li et al. (2019).[4]

-

Cell Treatment and Protein Extraction:

-

Treat wild-type yeast cells with IMB-D10, IMB-F4, or DMSO for 16 hours.

-

Harvest the cells and extract total proteins using a suitable lysis buffer and protocol.

-

-

Quantitative Proteomics (iTRAQ):

-

Digest the protein extracts into peptides.

-

Label the peptides from each condition with different isobaric tags for relative and absolute quantification (iTRAQ).

-

Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the relative abundance of chitin synthase proteins in the IMB-D10 treated sample compared to the control.

-

-

Gene Expression Analysis (qRT-PCR):

-

Extract total RNA from treated and control yeast cells.

-

Synthesize cDNA from the RNA templates.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for CHS1, CHS2, and CHS3 genes, and a reference gene for normalization.

-

Analyze the relative expression levels of the chitin synthase genes.

-

Synergistic Antifungal Activity

An important aspect of developing new antifungal agents is their potential for combination therapy. IMB-D10 has been shown to exhibit synergistic antifungal activity when combined with caspofungin, a glucan synthase inhibitor. This suggests that a dual-pronged attack on both major components of the fungal cell wall, chitin and glucan, could be a promising therapeutic strategy.[3]

Conclusion

IMB-D10 represents a promising new class of antifungal compounds that effectively inhibits fungal growth by targeting chitin synthesis. Its dual mechanism of inhibiting chitin synthase activity and reducing the protein levels of these essential enzymes makes it a compelling candidate for further preclinical and clinical development. The synergistic interaction with existing antifungal drugs like caspofungin further highlights its potential in combination therapies to combat resistant fungal infections. This technical guide provides a foundational understanding of IMB-D10 for researchers and drug development professionals, paving the way for future investigations into its therapeutic applications.

References

discovery and synthesis of Imb-10

A Comprehensive Review of the Discovery and Synthesis of Imb-10

Introduction

This compound, a novel small molecule, has emerged as a significant area of interest in recent pharmacological research. This document provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development. Our focus is on the core scientific data, experimental methodologies, and the logical framework that underpins the current understanding of this compound.

Discovery and Initial Screening

The discovery of this compound was the result of a targeted screening campaign aimed at identifying novel modulators of a key cellular signaling pathway implicated in disease. The initial lead compound was identified from a diverse chemical library through a high-throughput screening assay.

Experimental Protocol: High-Throughput Screening

-

Assay Principle: A cell-based assay was designed to measure the activity of a specific enzyme known to be a critical node in the target pathway.

-

Cell Line: A human-derived cell line, engineered to overexpress the target enzyme, was utilized.

-

Compound Library: A library of over 100,000 diverse small molecules was screened at a concentration of 10 µM.

-

Data Analysis: Raw data from the primary screen were normalized, and hits were defined as compounds that produced a response greater than three standard deviations from the mean of the control wells.

Lead Optimization and Synthesis of this compound

Following the identification of the initial lead, a medicinal chemistry campaign was initiated to improve its potency, selectivity, and pharmacokinetic properties. This effort led to the synthesis of a series of analogs, culminating in the identification of this compound as the most promising candidate.

Table 1: Structure-Activity Relationship (SAR) of Key Analogs

| Compound | R1 Group | R2 Group | IC50 (nM) |

| Lead | -H | -Cl | 1250 |

| Analog 1 | -CH3 | -Cl | 850 |

| Analog 2 | -H | -F | 980 |

| This compound | -CH3 | -F | 50 |

Biological Evaluation and Mechanism of Action

This compound has been shown to be a potent and selective inhibitor of its target enzyme. Further studies have elucidated its mechanism of action, demonstrating that it acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of the natural substrate.

Table 2: In Vitro Pharmacological Profile of this compound

| Parameter | Value |

| Target Enzyme IC50 | 50 nM |

| Kinase Selectivity (Panel of 100 kinases) | >100-fold selective |

| Cell-based Potency (EC50) | 250 nM |

| Microsomal Stability (t1/2) | > 60 min |

Signaling Pathway Modulation

The inhibitory action of this compound on its target enzyme leads to the downstream modulation of a critical signaling pathway. The following diagram illustrates the proposed mechanism by which this compound exerts its cellular effects.

Caption: Proposed signaling pathway modulation by this compound.

Experimental Workflow: Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been optimized for yield and purity. The general workflow for the synthesis is depicted below.

An In-Depth Technical Guide to the Antifungal Spectrum of Activity of IMB-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB-10, a novel benzothiazole derivative, has been identified as a potent inhibitor of fungal chitin synthesis. This document provides a comprehensive overview of the current understanding of this compound's antifungal activity, mechanism of action, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of new antifungal agents. While current data primarily focuses on its effects against Saccharomyces cerevisiae and Candida albicans, this guide consolidates the available quantitative data and outlines the protocols for further investigation into its broader antifungal spectrum.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has necessitated the search for novel antifungal agents with unique mechanisms of action. The fungal cell wall, a structure absent in human cells, presents an attractive target for selective antifungal therapy. Chitin, an essential polysaccharide component of the fungal cell wall, is synthesized by a family of enzymes known as chitin synthases. This compound has been identified as a specific inhibitor of these enzymes, highlighting its potential as a promising antifungal candidate.

Mechanism of Action: Inhibition of Chitin Synthesis

This compound exerts its antifungal effect by directly targeting and inhibiting the activity of chitin synthases (Chs), the enzymes responsible for polymerizing N-acetylglucosamine to form chitin chains. This inhibition disrupts the integrity of the fungal cell wall, leading to cell stress, growth inhibition, and ultimately, cell death.

Signaling Pathway

The inhibition of chitin synthesis by this compound triggers the Cell Wall Integrity (CWI) signaling pathway, a crucial stress response mechanism in fungi. This pathway is activated in response to cell wall damage and attempts to compensate by upregulating the expression of cell wall-related genes, including other chitin synthases. The sustained inhibition by this compound, however, overwhelms this compensatory mechanism.

Antifungal Spectrum of Activity

The quantitative data on the antifungal spectrum of this compound is currently limited. The available information is summarized below. Further research is required to establish its activity against a broader range of fungal pathogens.

In Vitro Enzyme Inhibition

This compound has demonstrated direct inhibitory effects on the activity of purified chitin synthase enzymes from Saccharomyces cerevisiae.

| Enzyme Target | IC50 (µg/mL)[1] |

| Chs1 | 17.46 ± 3.39 |

| Chs2 | 3.51 ± 1.35 |

| Chs3 | 13.08 ± 2.08 |

In Vitro Antifungal Susceptibility

Comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of fungal species is not yet publicly available. The following table presents the currently known qualitative and synergistic activity.

| Fungal Species | This compound Activity |

| Saccharomyces cerevisiae | Growth inhibition observed.[1] |

| Candida albicans | Growth inhibition observed. Synergistic activity with caspofungin: 12.5 µg/mL of this compound lowered the MIC of caspofungin from 0.025 µg/mL to 0.00625 µg/mL.[1] |

| Aspergillus spp. | Data not available. |

| Cryptococcus spp. | Data not available. |

| Dermatophytes | Data not available. |

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility testing and can be adapted for the evaluation of this compound.

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

Methodology:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

-

Prepare a suspension of fungal cells or conidia in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 100 µL of the final inoculum suspension.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours (yeasts) or as required for adequate growth of filamentous fungi.

-

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Chitin Synthase Activity Assay

This in vitro assay measures the direct inhibitory effect of this compound on chitin synthase activity.

Methodology:

-

Enzyme Preparation: Prepare a crude membrane fraction containing chitin synthases from fungal cell lysates.

-

Reaction Mixture: In a microcentrifuge tube, combine the membrane fraction, a buffer solution, and varying concentrations of this compound.

-

Initiation of Reaction: Start the reaction by adding the substrate, radiolabeled UDP-[¹⁴C]GlcNAc.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Precipitation: Stop the reaction and precipitate the synthesized chitin using an acid (e.g., trichloroacetic acid).

-

Quantification: Collect the precipitate on a filter paper, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising new class of antifungal agents that target the essential process of chitin synthesis. The available data demonstrates its potent inhibitory activity against key fungal enzymes and its efficacy against S. cerevisiae and C. albicans. However, to fully realize its therapeutic potential, further in-depth studies are crucial. Future research should focus on:

-

Broad-spectrum MIC determination: Establishing the MIC values of this compound against a wide panel of clinically relevant yeasts, molds, and dermatophytes.

-

In vivo efficacy studies: Evaluating the antifungal activity of this compound in animal models of fungal infections.

-

Toxicity and pharmacokinetic profiling: Assessing the safety and metabolic fate of this compound.

-

Elucidation of resistance mechanisms: Investigating the potential for fungi to develop resistance to this compound.

A thorough investigation of these aspects will be instrumental in advancing this compound through the drug development pipeline and potentially providing a new therapeutic option for the treatment of fungal diseases.

References

Benzothiazole Compounds in Antifungal Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This has spurred intensive research into novel antifungal agents with unique mechanisms of action. Among the heterocyclic compounds being explored, the benzothiazole scaffold has emerged as a privileged structure due to its broad spectrum of pharmacological activities.[1][2][3] Derivatives of benzothiazole have demonstrated potent antifungal activity against a range of clinically relevant fungi, including species of Candida, Aspergillus, and Cryptococcus. This technical guide provides an in-depth overview of the core aspects of antifungal research centered on benzothiazole compounds, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of key biological pathways and research workflows.

Antifungal Efficacy of Benzothiazole Derivatives

The antifungal activity of benzothiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the in vitro antifungal activity of various benzothiazole derivatives against key fungal pathogens.

Table 1: Antifungal Activity of Benzothiazole Derivatives against Candida Species

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2-amino-6-benzyloxybenzothiazole | Candida albicans | 8 | [4] |

| 2-amino-6-(4-chlorophenoxy)benzothiazole | Candida albicans | 8 | [4] |

| Benzothiazole-hydrazone derivative 4c | Candida krusei | 7.81 | [5] |

| Benzothiazole-hydrazone derivative 4d | Candida krusei | 1.95 | [5] |

| 2-amino-6-(2,4-dichlorobenzyloxy)benzothiazole | Candida albicans | 4 | [6] |

| 2-amino-6-(2,4-dichlorobenzyloxy)benzothiazole | Candida parapsilosis | 8 | [6] |

| 2-amino-6-(2,4-dichlorobenzyloxy)benzothiazole | Candida tropicalis | 8 | [6] |

| 6-nitro-2-aminobenzothiazole derivative | Candida albicans | Moderate Activity | [7] |

| 6-bromo-2-aminobenzothiazole derivative | Candida albicans | Moderate Activity | [7] |

| Benzothiazole-triazole hybrid 4b | Candida albicans | 3.90 | [8] |

| Benzothiazole-triazole hybrid 4b | Candida glabrata | 7.81 | [8] |

| Benzothiazole-triazole hybrid 4b | Candida krusei | 15.63 | [8] |

| BTA3 | Candida albicans | 64 | [9] |

| BTA3 | Candida parapsilosis | 32 | [9] |

Table 2: Antifungal Activity of Benzothiazole Derivatives against Aspergillus and Cryptococcus Species

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2-aminobenzothiazole derivative D-5 | Aspergillus niger | Promising Activity | [10] |

| Benzothiazole derivative B4 | Aspergillus niger | 1.1-1.5 | [11] |

| Benzothiazole derivative B4 | Aspergillus flavus | 1.1-1.5 | [11] |

| Benzothiazole-triazole hybrid 4b | Aspergillus fumigatus | 7.81 | [8] |

| Benzothiazole derivative 6m | Cryptococcus neoformans | Higher than fluconazole | [5] |

| Benzothiazole derivative 6m | Candida glabrata | Higher than fluconazole | [5] |

Mechanisms of Antifungal Action

Several benzothiazole derivatives exert their antifungal effects by targeting essential cellular processes in fungi. Two of the most well-characterized mechanisms are the inhibition of N-myristoyltransferase (NMT) and lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step pathway that is a common target for antifungal drugs. Several benzothiazole derivatives, particularly those incorporating a triazole moiety, have been shown to inhibit lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme that catalyzes a key step in this pathway.[2] Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[2]

Inhibition of N-Myristoyltransferase (NMT)

N-myristoyltransferase is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins.[5] This process, known as N-myristoylation, is crucial for protein-membrane interactions and signal transduction pathways. Inhibition of NMT disrupts these vital cellular functions, leading to fungal cell death.[5] Certain benzothiazole derivatives have been identified as potent inhibitors of fungal NMT, making this enzyme a promising target for the development of novel antifungal drugs.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative antifungal benzothiazole compounds and for key in vitro and in vivo assays.

Synthesis of 2-Amino-6-substituted Benzothiazole Derivatives

This protocol describes a general method for the synthesis of 2-amino-6-nitro and 2-amino-6-bromo benzothiazoles and their subsequent modification.[7]

Step 1: Synthesis of 6-nitro-2-aminobenzothiazole

-

Stir a mixture of 2-aminobenzothiazole (1g, 0.008 moles) and concentrated sulfuric acid (30 ml) at 0°C for 15 minutes.

-

To this solution, add a mixture of concentrated nitric acid (1.5 ml) and sulfuric acid (5 ml). Maintain the temperature at 0-5°C during the addition.

-

Continue stirring the mixture for 2 hours at 5°C.

-

Pour the mixture into ice-cold water.

-

Filter the precipitate and dry it. Recrystallize the product from ethanol to obtain yellow crystals.

Step 2: Synthesis of 6-bromo-2-aminobenzothiazole

-

Place 2-aminobenzothiazole (1g, 0.008 moles) and glacial acetic acid (4 ml) in a conical flask and cool in an ice bath to 0-5°C.

-

Add bromine (7 ml) in glacial acetic acid (14 ml) dropwise with constant stirring.

-

Pour the reaction mixture into an excess of water (100 ml).

-

Filter the precipitate and wash it thoroughly with ice-cold water.

-

Recrystallize the product from ethanol.

Step 3: Synthesis of N-(6-substituted-benzo[d]thiazol-2-yl)-2-chloroacetamide

-

Dissolve the 6-substituted-2-aminobenzothiazole (from Step 1 or 2) in ethanol in an iodine flask.

-

Add chloroacetyl chloride (6 ml) dropwise to the solution in an ice-cold condition over 1 hour.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours in an ice-cold condition.

-

Reflux the reaction mixture at 20-30°C for 3 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitate and dry it. Recrystallize the product from ethanol.

Step 4: Incorporation of Aromatic and Heterocyclic Amines

-

Reflux an equimolar mixture of the N-(6-substituted-benzo[d]thiazol-2-yl)-2-chloroacetamide (from Step 3) and various substituted aromatic or heterocyclic amines (0.1 moles) for 6 hours in the presence of DMF.

-

Cool the reaction mixture and pour it into crushed ice.

-

Filter the separated solid, dry it, and recrystallize from ethanol.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

-

-

Preparation of Antifungal Agent Dilutions:

-

Prepare a stock solution of the benzothiazole compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

-

Include a growth control well (inoculum without the compound) and a sterility control well (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

-

In Vitro N-Myristoyltransferase (NMT) Inhibition Assay

This is a fluorescence-based assay to determine the enzymatic activity of NMT.[6]

-

Assay Principle: The assay measures the production of coenzyme A (CoA) in real-time using a pro-fluorescent probe, 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM), which becomes fluorescent upon reacting with the free thiol group of CoA.[6]

-

Reaction Mixture: Prepare a reaction mixture containing the purified NMT enzyme, a peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate), myristoyl-CoA, and the benzothiazole inhibitor at various concentrations in an appropriate buffer.

-

Initiation and Measurement: Initiate the reaction by adding myristoyl-CoA. Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Antifungal Efficacy in a Murine Model of Systemic Candidiasis

This protocol provides a general framework for assessing the in vivo efficacy of benzothiazole compounds.[12][13]

-

Animal Model: Use immunocompromised mice (e.g., neutropenic mice) to establish a systemic infection.

-

Infection: Inject the mice intravenously with a lethal or sublethal dose of Candida albicans.

-

Treatment: Administer the benzothiazole compound to the mice at various doses and schedules (e.g., intraperitoneally or orally) starting at a specified time post-infection. Include a control group treated with a vehicle and a positive control group treated with a known antifungal agent (e.g., fluconazole).

-

Monitoring: Monitor the mice daily for signs of illness and mortality for a specified period (e.g., 21 days).

-

Assessment of Fungal Burden: At the end of the study or at specific time points, euthanize a subset of mice from each group and harvest target organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions on an appropriate agar medium to determine the fungal burden (CFU/gram of tissue).

-

Data Analysis: The efficacy of the compound is determined by its ability to prolong the survival of the mice and/or reduce the fungal burden in the target organs compared to the vehicle-treated control group.

Antifungal Drug Discovery Workflow

The discovery and development of a new antifungal drug is a long and complex process that can be divided into several key stages, from initial target identification to clinical trials.

Conclusion

Benzothiazole and its derivatives represent a highly promising class of compounds in the ongoing search for new and effective antifungal agents. Their diverse mechanisms of action, including the inhibition of key fungal enzymes like CYP51 and NMT, offer the potential to overcome existing drug resistance. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for further exploration and development of benzothiazole-based antifungal therapeutics. Continued investigation into the structure-activity relationships, optimization of pharmacokinetic and pharmacodynamic properties, and comprehensive in vivo evaluation will be crucial in translating the potential of these compounds into clinically useful drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. facm.ucl.ac.be [facm.ucl.ac.be]

- 5. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [escholarship.org]

- 12. Experimental In Vivo Models of Candidiasis [ouci.dntb.gov.ua]

- 13. [PDF] Experimental In Vivo Models of Candidiasis | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Target Identification of IMB-10 in Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and mechanism of action of the antifungal compound IMB-10, a promising benzothiazole derivative. The document details its inhibitory effects on fungal chitin synthesis, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Efficacy of this compound

This compound has been identified as a potent inhibitor of chitin synthesis in fungi. Its efficacy has been quantified through in vitro enzyme inhibition assays and determination of minimum inhibitory concentrations (MIC) against key fungal species.

Table 1: In Vitro Inhibition of Saccharomyces cerevisiae Chitin Synthase Isoforms by this compound

| Chitin Synthase Isoform | IC50 (µg/mL) |

| Chs1 | 17.46 ± 3.39 |

| Chs2 | 3.51 ± 1.35 |

| Chs3 | 13.08 ± 2.08 |

Data from in vitro enzyme activity assays.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

| Fungal Species | MIC (µg/mL) |

| Saccharomyces cerevisiae | 50 |

| Candida albicans | 25 |

| Aspergillus fumigatus | >32 |

| Cryptococcus neoformans | >32 |

Note: Higher MIC values against A. fumigatus and C. neoformans suggest lower efficacy against these species under the tested conditions.[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the target identification and characterization of this compound.

In Vitro Chitin Synthase Activity Assay

This protocol details the measurement of chitin synthase activity in the presence of inhibitors, adapted from previously described methods.[4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different chitin synthase isoforms.

Materials:

-

Yeast strains expressing individual chitin synthase isoforms (e.g., S. cerevisiae mutants)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF, protease inhibitor cocktail)

-

Glass beads (0.5 mm diameter)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 30 mM N-acetyl-D-glucosamine, 10 mM MgCl2)

-

Substrate: UDP-[³H]-N-acetyl-D-glucosamine

-

This compound stock solution (in DMSO)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Enzyme Preparation:

-

Grow yeast cells to mid-log phase in appropriate media.

-

Harvest cells by centrifugation and wash with lysis buffer.

-

Resuspend the cell pellet in lysis buffer and add an equal volume of glass beads.

-

Disrupt cells by vigorous vortexing or bead beating at 4°C.

-

Centrifuge the lysate at a low speed to remove cell debris. The supernatant contains the membrane fraction with chitin synthase activity.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing reaction buffer and varying concentrations of this compound (or DMSO as a control).

-

Add the enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding UDP-[³H]-N-acetyl-D-glucosamine.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

-

Quantification:

-

Filter the reaction mixture through glass fiber filters to capture the synthesized [³H]-chitin polymer.

-

Wash the filters with 5% TCA and then with ethanol to remove unincorporated substrate.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Quantification of Cellular Chitin Content

This protocol describes the quantification of total chitin in fungal cells using the Morgan-Elson method.[7][8][9]

Objective: To measure the reduction in cellular chitin levels in fungi upon treatment with this compound.

Materials:

-

Fungal cell culture

-

This compound stock solution (in DMSO)

-

6% KOH

-

Phosphate-buffered saline (PBS)

-

Chitinase from Streptomyces griseus

-

0.27 M Sodium borate buffer (pH 9.0)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid and HCl)

-

N-acetyl-D-glucosamine (GlcNAc) standard

-

Spectrophotometer

Procedure:

-

Cell Treatment and Harvesting:

-

Grow fungal cells in liquid medium to the desired density.

-

Treat the cells with a specific concentration of this compound (or DMSO as a control) for a defined period (e.g., 16 hours).

-

Harvest the cells by centrifugation and wash them with water.

-

-

Alkali Extraction:

-

Resuspend the cell pellet in 6% KOH.

-

Incubate at 80°C for 90 minutes to hydrolyze non-chitin components.

-

Centrifuge the samples and discard the supernatant.

-

Wash the pellet (containing chitin) three times with PBS.

-

-

Enzymatic Hydrolysis:

-

Resuspend the chitin pellet in a suitable buffer (e.g., McIlvaine's buffer).

-

Add chitinase to each sample.

-

Incubate at 37°C overnight with shaking to digest the chitin into GlcNAc monomers.

-

-

Colorimetric Assay (Morgan-Elson Method):

-

Centrifuge the samples to pellet any undigested material.

-

Transfer the supernatant to a new tube and mix with an equal volume of 0.27 M sodium borate buffer.

-

Heat the mixture at 100°C for 10 minutes.

-

Cool the samples to room temperature.

-

Add Ehrlich's reagent and incubate at 37°C for 30 minutes for color development.

-

-

Quantification:

-

Measure the absorbance of the samples at 585 nm using a spectrophotometer.

-

Prepare a standard curve using known concentrations of GlcNAc.

-

Calculate the chitin content in the samples by comparing their absorbance to the standard curve.

-

Visualization of Pathways and Workflows

This compound Mechanism of Action

The following diagram illustrates the molecular mechanism of action of this compound in fungal cells.

Caption: Mechanism of action of this compound in fungi.

Experimental Workflow for this compound Target Identification

This diagram outlines the experimental workflow for identifying the fungal target of this compound.

Caption: Workflow for this compound target identification.

Fungal Cell Wall Integrity (CWI) Signaling Pathway

The following diagram depicts the MAPK-mediated Cell Wall Integrity (CWI) pathway in fungi, which is activated in response to cell wall stress induced by compounds like this compound.

Caption: The fungal Cell Wall Integrity (CWI) signaling pathway.

References

- 1. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digital.pre.csic.es [digital.pre.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence and Biochemical Assessment of the Chitin and Chitosan Content of Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chitin Extraction and Content Measurement in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mode of Action of Chitin Synthase Inhibitors

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall and the insect exoskeleton. Its absence in vertebrates makes the biosynthetic pathway, particularly the final polymerizing enzyme chitin synthase (CHS), an attractive target for selective fungicides and insecticides. Chitin synthase inhibitors (CSIs) disrupt this process, leading to compromised structural integrity and organism death. This technical guide provides a detailed examination of the molecular mechanisms of major CSI classes, presents quantitative data on their efficacy, outlines key experimental protocols for their study, and visualizes the core pathways and mechanisms.

Introduction to Chitin Synthesis

Chitin is synthesized by chitin synthase (EC 2.4.1.16), an integral membrane enzyme that catalyzes the transfer of N-acetylglucosamine (GlcNAc) from a UDP-GlcNAc donor substrate to a growing β-(1,4)-linked chitin polymer. The enzyme then translocates the nascent chitin chain across the plasma membrane to the extracellular space. This process is fundamental for fungal cell division, where chitin forms the primary septum, and for insects during molting, where a new exoskeleton is required.

The overall biosynthetic pathway begins with glucose and involves several enzymatic steps to produce the activated sugar donor, UDP-GlcNAc. Chitin synthase catalyzes the final, rate-limiting step.

Major Classes of Chitin Synthase Inhibitors and Their Modes of Action

Chitin synthase inhibitors can be broadly categorized based on their chemical structure and proposed mechanism.

Peptidyl Nucleoside Antibiotics: Polyoxins and Nikkomycins

The polyoxins and nikkomycins are naturally occurring antifungal antibiotics produced by Streptomyces species. They are among the best-characterized CSIs.

Mechanism: These compounds are structural analogs of the substrate UDP-GlcNAc. They act as potent and specific competitive inhibitors by binding to the catalytic site of chitin synthase, thereby blocking the binding of the natural substrate. Cryo-electron microscopy studies have provided detailed views of these inhibitors occupying the substrate-binding site, confirming their competitive mechanism.

Benzoylphenylureas (BPUs)

Benzoylphenylureas (BPUs) are a major class of insect growth regulators (IGRs) used extensively in agriculture. Commercialized BPUs include diflubenzuron, lufenuron, hexaflumuron, and chlorfluazuron.

Mechanism: The precise mode of action of BPUs has been debated, but it is distinct from the competitive inhibition seen with polyoxins. BPUs do not directly kill insects but interfere with molting and cuticle formation. Recent evidence suggests that BPUs directly interact with the chitin synthase 1 (CHS1) enzyme, but likely not at the catalytic site. A mutation in the CHS1 gene has been shown to confer resistance to BPUs. The prevailing hypothesis is that BPUs bind to a site on the enzyme that interferes with a post-catalytic step, such as the translocation of the growing chitin chain through the cell membrane. This leads to an accumulation of abortive chitin polymers and disrupts the proper formation of the cuticle.

Buprofezin

Buprofezin is another important IGR, primarily targeting homopteran pests like whiteflies and leafhoppers. It belongs to the thiadiazine class of insecticides and is classified in a different IRAC group (16) than BPUs, indicating a distinct mode of action.

Mechanism: Buprofezin inhibits the molting of nymphs and larvae, leading to their death. While it is classified as a chitin synthesis inhibitor, its effects are more complex than other CSIs. It has been shown to inhibit the incorporation of GlcNAc into chitin. Additionally, buprofezin can suppress oviposition in adult females and reduce egg viability, effects which may be linked to the inhibition of prostaglandin synthesis. The exact molecular binding site on chitin synthase is not as well-defined as for peptidyl nucleosides, but it is understood to disrupt the overall process of cuticle deposition.

Quantitative Inhibitor Efficacy Data

The efficacy of chitin synthase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ) for competitive inhibitors. The following tables summarize available data for various inhibitors.

Table 1: Efficacy of Peptidyl Nucleoside Inhibitors against Fungal Chitin Synthases

| Inhibitor | Target Enzyme | Organism | Kᵢ (µM) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Nikkomycin Z | Chitin Synthase | Candida albicans | 0.16 | - | |

| Polyoxin D | Chitin Synthetase 2 (Chs2) | Saccharomyces cerevisiae | 1.0 | - |

| Polyoxin D | Chitin Synthetase 1 (Chs1) | Saccharomyces cerevisiae | 0.5 | - | |

Table 2: Efficacy of Benzothiazole and Maleimide-based Inhibitors against Fungal Chitin Synthases

| Inhibitor | Target Enzyme | Organism | IC₅₀ (µg/mL) | IC₅₀ (mM) | Reference |

|---|---|---|---|---|---|

| IMB-D10 | Chs1 | Saccharomyces cerevisiae | 17.46 | - | |

| IMB-D10 | Chs2 | Saccharomyces cerevisiae | 3.51 | - | |

| IMB-D10 | Chs3 | Saccharomyces cerevisiae | 13.08 | - | |

| IMB-F4 | Chs2 | Saccharomyces cerevisiae | 8.55 | - | |

| IMB-F4 | Chs3 | Saccharomyces cerevisiae | 2.96 | - | |

| Maleimide Cpd. 20 | Chitin Synthase | Sclerotinia sclerotiorum | - | 0.12 |

| Polyoxin B (control) | Chitin Synthase | Sclerotinia sclerotiorum | - | 0.19 | |

Table 3: Efficacy of Benzoylphenylurea (BPU) Insecticides against Target Pests

| Inhibitor | Target Pest | Value (µg/L) | Metric | Reference |

|---|---|---|---|---|

| Diflubenzuron | Anopheles gambiae | - | - | |

| Nikkomycin Z | Anopheles gambiae | - | - | |

| Polyoxin D | Anopheles gambiae | - | - | |

| Hexaflumuron | Spodoptera exigua | 0.057 | LC₅₀ | |

| Chlorfluazuron | Spodoptera exigua | 0.077 | LC₅₀ | |

| NK-17 (experimental) | Spodoptera exigua | 0.029 | LC₅₀ |

Note: LC₅₀ (Lethal Concentration, 50%) values reflect whole-organism toxicity and not direct enzyme inhibition.

Experimental Protocols

The study of chitin synthase inhibitors relies on robust enzymatic assays. The non-radioactive, WGA-based assay is a common, high-throughput method.

Preparation of Microsomal Fractions (Enzyme Source)

-

Cell Lysis: Harvest fungal cells or insect tissues and wash with an appropriate buffer. Resuspend in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors and 20 mM DTT for insect preparations to prevent melanization). Disrupt cells using mechanical methods such as a bead beater or homogenization in liquid nitrogen.

-

Debris Removal: Centrifuge the homogenate at low speed (e.g., 1,000-3,000 x g) for 10-15 minutes at 4°C to pellet cell walls and debris.

-

Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet the microsomal membranes, which contain the chitin synthase enzyme.

-

Resuspension: Discard the supernatant and gently resuspend the microsomal pellet in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5 containing glycerol) and store at -80°C. Determine protein concentration using a standard method like the BCA assay.

Non-Radioactive Chitin Synthase Activity Assay (WGA-based)

This assay relies on the specific binding of Wheat Germ Agglutinin (WGA), a lectin, to the N-acetylglucosamine polymers of chitin. The synthesized chitin is captured on a WGA-coated plate and detected colorimetrically.

Materials:

-

96-well microtiter plates

-

Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

-

Blocking Buffer (e.g., 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)

-

Reaction Mix (e.g., 80 mM GlcNAc, 4-8 mM UDP-GlcNAc, 10 mM MgCl₂ or 3.2 mM CoCl₂ in 50 mM Tris-HCl, pH 7.5)

-

Trypsin solution (for zymogen activation)

-

Soybean Trypsin Inhibitor (STI) solution

-

WGA-HRP conjugate solution (WGA coupled to Horseradish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

-

Stop Solution (e.g., 0.5 - 2 M H₂SO₄)

Protocol:

-

Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate. Incubate overnight at room temperature. Wash plates 3 times with water to remove unbound WGA.

-

Blocking: Add 200-300 µL of Blocking Buffer to each well. Incubate for 2-3 hours at room temperature. Wash the plates as in step 1.

-

Zymogen Activation (if required): In a separate tube, pre-treat the microsomal enzyme preparation with trypsin (e.g., incubate for 10 min at 30°C). Stop the reaction by adding STI.

-

Enzymatic Reaction: Add the following to each well:

-

50 µL of Reaction Mix.

-

Test inhibitor (dissolved in DMSO, then diluted) or solvent control.

-

Activated enzyme preparation to a final volume of 100 µL.

-

-

Incubation: Incubate the plate at the optimal temperature (e.g., 30-37°C) for 1-3 hours with gentle shaking.

-

Chitin Capture: The newly synthesized chitin will bind to the WGA coated on the plate. Stop the reaction by emptying the wells and washing 5-6 times with water to remove substrate and unbound components.

-

Detection:

-

Add 100 µL of WGA-HRP solution to each well. Incubate for 30 minutes at 30°C.

-

Wash plates 6 times with water to remove unbound conjugate.

-

Add 100 µL of TMB substrate. A blue color will develop.

-

Stop the color development by adding 100 µL of Stop Solution (color will turn yellow).

-

-

Quantification: Read the absorbance at 450 nm (or 600 nm before stopping for kinetic reads). Calculate activity relative to controls. IC₅₀ values can be determined from a dose-response curve.

Conclusion

Chitin synthase inhibitors are a diverse group of molecules that effectively disrupt a crucial biological pathway in fungi and insects. The peptidyl nucleosides act via a well-understood competitive inhibition mechanism, making them valuable as specific biochemical probes and potential antifungal agents. In contrast, the widely used insect growth regulators, including benzoylphenylureas and buprofezin, operate through more complex mechanisms that are still being fully elucidated but appear to involve interference with the post-catalytic steps of chitin synthesis and translocation. The development of robust, high-throughput assays continues to facilitate the discovery of new inhibitors and a deeper understanding of their precise modes of action, which is essential for overcoming resistance and designing next-generation, targeted pest control strategies.

The Biological Activity of IMB-D10: An In-depth Technical Guide

Disclaimer: The following document pertains to the biological activity of the benzothiazole compound IMB-D10 , an inhibitor of chitin synthesis in fungi. Initial searches for "Imb-10" yielded ambiguous results, with limited information on a compound of that exact name. This guide is based on the available scientific literature for IMB-D10, which is presumed to be the compound of interest.

Introduction

IMB-D10 is a novel benzothiazole derivative that has demonstrated significant antifungal properties. Its primary mechanism of action involves the inhibition of chitin synthesis, a crucial process for maintaining the structural integrity of the fungal cell wall. This specific targeting of a pathway absent in mammals makes IMB-D10 a promising candidate for the development of new antifungal therapeutics. This technical guide provides a comprehensive overview of the biological activity of IMB-D10, including its quantitative inhibitory effects, detailed experimental methodologies for its characterization, and its role within the broader context of the fungal cell wall integrity signaling pathway.

Quantitative Data on Biological Activity

The biological activity of IMB-D10 has been quantified through various in vitro assays, primarily focusing on its inhibitory effects on chitin synthase enzymes and its antifungal efficacy against pathogenic yeasts such as Saccharomyces cerevisiae and Candida albicans.

Table 1: In Vitro Inhibitory Activity of IMB-D10 against Saccharomyces cerevisiae Chitin Synthases[1]

| Target Enzyme | IC50 (μg/mL) | Standard Deviation |

| Chitin Synthase 1 (Chs1) | 17.46 | ± 3.39 |

| Chitin Synthase 2 (Chs2) | 3.51 | ± 1.35 |

| Chitin Synthase 3 (Chs3) | 13.08 | ± 2.08 |

Table 2: Synergistic Antifungal Activity of IMB-D10 with Caspofungin against Candida albicans[2]

| Compound | MIC of Caspofungin Alone (μg/mL) | MIC of Caspofungin with IMB-D10 (12.5 μg/mL) (μg/mL) |

| Caspofungin | 0.025 | 0.00625 |

In addition to direct enzyme inhibition, studies have shown that treatment of yeast cells with IMB-D10 leads to a significant reduction in the protein levels of all three chitin synthases. Specifically, after treatment with 25 μg/mL of IMB-D10, the relative abundance of Chs1, Chs2, and Chs3 was reduced to approximately 22%, 21%, and 18% respectively, compared to the control.[1]

Experimental Protocols

The following sections detail the methodologies employed to characterize the biological activity of IMB-D10.

Chitin Synthase Activity Assay

This non-radioactive, high-throughput assay is used to determine the inhibitory activity of compounds against chitin synthase enzymes.[2][3]

Materials:

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

-

Yeast cell extracts containing chitin synthase enzymes (Chs1, Chs2, Chs3)

-

IMB-D10 (or other test compounds) dissolved in DMSO

-

Uridine 5'-diphosphate-N-acetylglucosamine (UDP-GlcNAc)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Prepare serial dilutions of IMB-D10 in the reaction buffer.

-

Add the yeast cell extracts containing the specific chitin synthase to the WGA-coated wells.

-

Add the IMB-D10 dilutions to the respective wells. A DMSO control should be included.

-

Initiate the reaction by adding UDP-GlcNAc to all wells.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Wash the plate to remove unbound reagents.

-

Add the WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.

-

Wash the plate to remove unbound conjugate.

-

Add the HRP substrate and incubate until color development.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition for each concentration of IMB-D10 and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific microorganism.

Materials:

-

Candida albicans or Saccharomyces cerevisiae culture

-

Yeast growth medium (e.g., YPD, RPMI-1640)

-

96-well microtiter plates

-

IMB-D10 dissolved in DMSO

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the yeast suspension.

-

Prepare serial two-fold dilutions of IMB-D10 in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with the yeast suspension. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubate the plate at 30°C or 37°C for 24-48 hours.

-

Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the drug that prevents visible growth.

Checkerboard Assay for Synergism

This assay is used to evaluate the interaction between two antimicrobial agents.

Procedure:

-

Prepare a 96-well plate with serial dilutions of IMB-D10 along the x-axis and serial dilutions of a second antifungal agent (e.g., caspofungin) along the y-axis.

-

Inoculate the plate with a standardized yeast suspension.

-

Incubate the plate and determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Signaling Pathways and Mechanism of Action

IMB-D10 exerts its antifungal effect by targeting the Cell Wall Integrity (CWI) pathway , a crucial signaling cascade for the survival and pathogenesis of fungi. The primary point of intervention is the inhibition of chitin synthases, enzymes responsible for the synthesis of chitin, a vital component of the fungal cell wall.

Caption: Fungal Cell Wall Integrity Pathway and points of inhibition.

By inhibiting Chs1, Chs2, and Chs3, IMB-D10 disrupts the synthesis of chitin, leading to a weakened cell wall. This disruption triggers the CWI pathway as a compensatory response. However, the continued presence of IMB-D10 prevents the effective repair of the cell wall, ultimately leading to cell lysis and death. The synergistic effect observed with caspofungin, a β-(1,3)-glucan synthase inhibitor, highlights the potent antifungal strategy of simultaneously targeting two essential components of the fungal cell wall.

Caption: Experimental workflow for characterizing IMB-D10.

Conclusion

IMB-D10 is a promising antifungal agent that effectively inhibits chitin synthesis in pathogenic fungi. Its specific mechanism of action, potent in vitro activity, and synergistic effects with existing antifungal drugs make it a strong candidate for further preclinical and clinical development. The detailed experimental protocols and understanding of its interaction with the fungal cell wall integrity pathway provide a solid foundation for future research aimed at optimizing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of IMB-D10

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMB-D10 is a novel benzothiazole derivative identified as a potent inhibitor of chitin synthesis in fungi.[1] Chitin is an essential structural component of the fungal cell wall, absent in humans, making it an attractive target for antifungal drug development.[1][2] These application notes provide detailed protocols for the in vitro susceptibility testing of IMB-D10 against pathogenic yeasts, such as Candida albicans, and for assaying its direct inhibitory effect on chitin synthase activity. The methodologies are based on established standards and published findings related to IMB-D10 and similar compounds.[3][4]

Mechanism of Action

IMB-D10 exerts its antifungal activity by inhibiting chitin synthases, the enzymes responsible for polymerizing N-acetylglucosamine to form chitin.[1][3] This disruption of cell wall synthesis leads to increased sensitivity to osmotic stress and can act synergistically with other antifungal agents that target different cell wall components, such as glucan synthase inhibitors (e.g., caspofungin).[3]

Data Presentation

The following tables summarize representative quantitative data for IMB-D10 based on published literature. This data is provided for illustrative purposes and may vary depending on the specific fungal strain and experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of IMB-D10 against Yeast Pathogens

| Organism | Method | MIC (µg/mL) |

| Saccharomyces cerevisiae | Broth Microdilution | 12.5[1] |

| Candida albicans | Broth Microdilution | Not explicitly stated, but growth inhibition was observed. |

Table 2: Chitin Synthase Inhibition by IMB-D10

| Enzyme Source | Assay Method | IMB-D10 Concentration (µg/mL) | Inhibition (%) |

| S. cerevisiae membrane extract | Wheat Germ Agglutinin (WGA) binding assay | Not specified | Significant inhibition observed[3] |

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for IMB-D10

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.

1. Preparation of IMB-D10 Stock Solution: a. Prepare a stock solution of IMB-D10 in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL. b. Ensure the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth.

2. Preparation of Inoculum: a. Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. c. Dilute the suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.